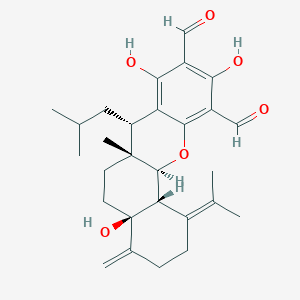
2-Decaprenylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-all-trans-decaprenylphenol is a member of the class of 2-polyprenylphenol in which the polyprenyl component is specified as decaprenyl.
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Properties
2-Decaprenylphenol, as part of polyphenols, exhibits significant biological activities, including antioxidative, antiinflammatory, and antimicrobial properties. These properties make it valuable for applications in medical, cosmetic, dietary supplement, and food industries. Studies highlight its potential in preventing diseases and as a strategic element in prophylactic measures for health improvement (Rajha et al., 2021).
Neuroprotection and Disease Prevention
Phase II metabolic enzymes, which detoxify xenobiotics, have been studied for their protective effects against neurological diseases. Polyphenols, including 2-Decaprenylphenol, can regulate these enzymes via the Keap1/Nrf2/ARE pathway, suggesting a role in neuroprotection and as a therapeutic target for neurological disorders (Zhang et al., 2013).
Polypharmacological Mechanisms in Medicine
The diverse medicinal effects of polyphenols, including 2-Decaprenylphenol, are subject to research, especially their polypharmacological mechanisms. This research focuses on identifying multiple targets of these compounds, which goes beyond their known antioxidant activities and may include various therapeutic effects (Li et al., 2014).
Mycobacterium tuberculosis Treatment
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a key enzyme in Mycobacterium tuberculosis, and inhibitors of this enzyme, which may include derivatives of 2-Decaprenylphenol, are being investigated as potential drug targets for tuberculosis treatment (Borthwick et al., 2020).
Genetic and Pharmacological Research
The compound's properties are also relevant in genetic and pharmacological research, contributing to understanding variation in disease risk and drug pharmacokinetics, treatment efficacy, and adverse reactions (Nelson et al., 2008).
Environmental Safety and Toxicology
Research on compounds like nonylphenol, structurally related to 2-Decaprenylphenol, focuses on their environmental and toxicological impacts, including oxidative stress in organisms and effects on cellular pathways like the Keap1-Nrf2 signaling pathway (Ke et al., 2021).
Drug Metabolism and Hepatotoxicity
2-Decaprenylphenol's relevance in drug metabolism, particularly in the context of acetaminophen metabolism and hepatotoxicity, is also a significant area of research. This includes studying the small molecule complement of biological samples and understanding the biochemical processes involved (Coen, 2015).
Propiedades
Nombre del producto |
2-Decaprenylphenol |
|---|---|
Fórmula molecular |
C56H86O |
Peso molecular |
775.3 g/mol |
Nombre IUPAC |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]phenol |
InChI |
InChI=1S/C56H86O/c1-45(2)23-14-24-46(3)25-15-26-47(4)27-16-28-48(5)29-17-30-49(6)31-18-32-50(7)33-19-34-51(8)35-20-36-52(9)37-21-38-53(10)39-22-40-54(11)43-44-55-41-12-13-42-56(55)57/h12-13,23,25,27,29,31,33,35,37,39,41-43,57H,14-22,24,26,28,30,32,34,36,38,40,44H2,1-11H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-43+ |
Clave InChI |
ITHUBQNZOUHCMG-GBBROCKZSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC=CC=C1O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C)C)C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



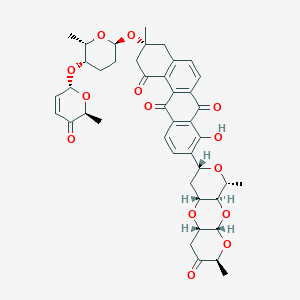
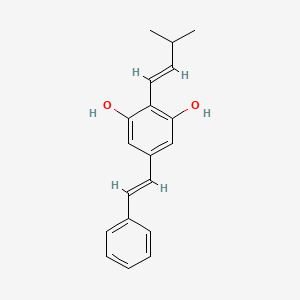
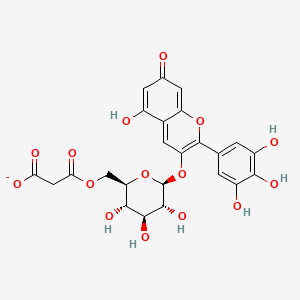

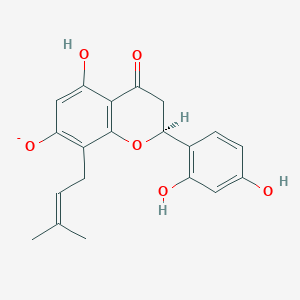
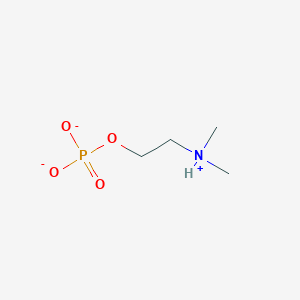
![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)
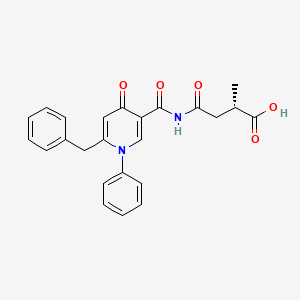

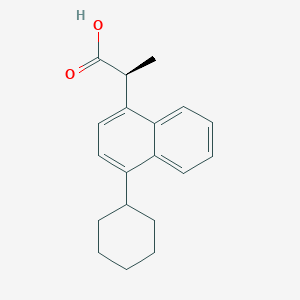
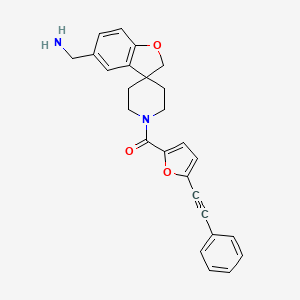
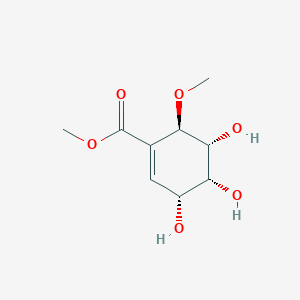
![3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B1261530.png)
